molecular formula C18H14BrN3OS2 B15100417 3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B15100417
M. Wt: 432.4 g/mol
InChI Key: ZTTMZBUDORVPHB-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with bromobenzyl, furan-2-ylmethyl, and thiophen-2-yl groups

Preparation Methods

The synthesis of 3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of furan-2-carboxylic acid hydrazide and 4-bromobenzyl chloride.

    Formation of Triazole Ring: The furan-2-carboxylic acid hydrazide is reacted with carbon disulfide and potassium hydroxide to form the corresponding thiosemicarbazide. This intermediate is then cyclized to form the triazole ring.

    Substitution Reactions: The triazole intermediate undergoes substitution reactions with 4-bromobenzyl chloride and thiophen-2-ylmethyl bromide to introduce the desired substituents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of new materials with specific electronic and optical properties.

    Biological Research: The compound is investigated for its effects on various biological pathways and its potential as a tool for studying cellular processes.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar compounds to 3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    3-[(4-bromobenzyl)sulfanyl]-5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole: This compound has a similar structure but different substituents, leading to variations in its biological activity.

    5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and furan moieties but lacks the bromobenzyl and thiophen-2-yl groups, resulting in different chemical and biological properties.

Properties

Molecular Formula

C18H14BrN3OS2

Molecular Weight

432.4 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C18H14BrN3OS2/c19-14-7-5-13(6-8-14)12-25-18-21-20-17(16-4-2-10-24-16)22(18)11-15-3-1-9-23-15/h1-10H,11-12H2

InChI Key

ZTTMZBUDORVPHB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=CS4

Origin of Product

United States

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